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Compound of Interest

Compound Name: WAY-300570

Cat. No.: B15548531 Get Quote

An In-depth Analysis of the Chemical Structure, Properties, and Potential Biological Activities of

a Rhodanine-Based Compound

Abstract
WAY-300570, with the IUPAC name N-(4-Chlorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-

thioxothiazolidin-3-yl)propanamide, is a small molecule featuring a rhodanine core. While

specific biological data for WAY-300570 is not extensively documented in publicly available

literature, its structural motifs are common in compounds with a wide range of biological

activities. This technical guide provides a comprehensive overview of the chemical structure

and properties of WAY-300570, alongside a discussion of the potential biological targets and

mechanisms of action inferred from structurally related rhodanine derivatives. This document

also outlines detailed, representative experimental protocols for its synthesis and potential

biological evaluation, intended to serve as a valuable resource for researchers in drug

discovery and chemical biology.

Chemical Structure and Properties
WAY-300570 is a synthetic organic compound belonging to the rhodanine family, characterized

by a 2-thioxothiazolidin-4-one heterocyclic core. The structure is further elaborated with a

thiophen-2-ylmethylene group at the 5-position and an N-(4-chlorophenyl)propanamide

substituent at the 3-position.
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Identifier Value

IUPAC Name

N-(4-Chlorophenyl)-3-(4-oxo-5-(thiophen-2-

ylmethylene)-2-thioxothiazolidin-3-

yl)propanamide

CAS Number 308295-11-6[1]

Molecular Formula C17H13ClN2O2S3[1]

Molecular Weight 408.95 g/mol [1]

SMILES
O=C(NC1=CC=C(Cl)C=C1)CCN(C2=O)C(SC2=

C\C3=CC=CS3)=S

Physicochemical Properties (Predicted)
Quantitative physicochemical properties for WAY-300570 are not readily available in the

literature. The following table presents predicted values generated using computational models,

which can serve as a preliminary guide for experimental design.

Property Predicted Value Method

logP 4.2 ± 0.4 ALOGPS

Aqueous Solubility -4.5 log(mol/L) ALOGPS

pKa (most acidic) 6.1 ± 0.1 ChemAxon

pKa (most basic) -3.9 ± 0.2 ChemAxon

Polar Surface Area 104.5 Å² ALOGPS

Physical Appearance and Storage
Based on vendor information, WAY-300570 is typically a solid. For long-term storage, it is

recommended to keep the compound in a cool, dry place, protected from light.
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The rhodanine scaffold is recognized as a "privileged structure" in medicinal chemistry, as

derivatives have been shown to exhibit a wide array of biological activities.[2][3] It is important

to note that rhodanine-containing compounds are also frequently identified as Pan-Assay

Interference Compounds (PAINS), which can lead to non-specific activity in various assays.[4]

Therefore, any observed biological activity should be rigorously validated.

Based on the activities of structurally similar compounds, WAY-300570 could potentially target

a range of proteins, including:

Kinases: Numerous rhodanine derivatives have been identified as inhibitors of various

protein kinases, playing roles in cell signaling pathways related to proliferation,

differentiation, and apoptosis.[5]

Phosphatases: Some rhodanine analogs have shown inhibitory activity against

phosphatases, which are crucial regulators of cellular signaling.

Viral Enzymes: Rhodanine-based compounds have been investigated as inhibitors of viral

enzymes, such as HIV-1 integrase.[6]

Microtubule Dynamics: Certain rhodanine derivatives have been found to interfere with

microtubule polymerization, leading to cell cycle arrest and apoptosis.[7]

A plausible, though hypothetical, mechanism of action for WAY-300570 could involve the

inhibition of a protein kinase involved in a cancer-related signaling pathway. The diagram below

illustrates a generic kinase signaling cascade that could be a potential target.
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Caption: A hypothetical signaling pathway where WAY-300570 acts as a kinase inhibitor.

Experimental Protocols
The following sections provide detailed, representative protocols for the synthesis and

biological evaluation of WAY-300570. These are based on established methods for analogous

rhodanine derivatives.

Synthesis of WAY-300570
The synthesis of WAY-300570 can be envisioned as a two-step process: first, the formation of

the N-substituted rhodanine core, followed by a Knoevenagel condensation to introduce the

thiophene-2-ylmethylene group.
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Starting Materials:
- 3-aminopropanoic acid

- Carbon disulfide
- Chloroacetic acid

- Thiophene-2-carboxaldehyde
- 4-chloroaniline

Step 1: Formation of
N-substituted rhodanine 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid Step 2: Knoevenagel

Condensation
Amidation with
4-chloroaniline WAY-300570

Click to download full resolution via product page

Caption: Proposed synthetic workflow for WAY-300570.

Step 1: Synthesis of 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

To a solution of 3-aminopropanoic acid (1 eq.) in a mixture of water and ethanol, add carbon

disulfide (1.1 eq.) and an aqueous solution of a base (e.g., NaOH, 2.2 eq.) dropwise at 0-5

°C.

Stir the reaction mixture at room temperature for 2 hours.

Add chloroacetic acid (1.1 eq.) to the reaction mixture and reflux for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to

precipitate the product.

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-(4-oxo-2-

thioxothiazolidin-3-yl)propanoic acid.

Step 2: Knoevenagel Condensation and Amidation

In a round-bottom flask, dissolve 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (1 eq.) and

thiophene-2-carboxaldehyde (1.1 eq.) in a suitable solvent such as glacial acetic acid.

Add a catalytic amount of a base, for example, anhydrous sodium acetate (0.2 eq.).

Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.
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Filter, wash with water, and dry the crude intermediate.

To a solution of the crude intermediate in an appropriate solvent (e.g., dichloromethane), add

a coupling agent (e.g., DCC or HATU) and 4-chloroaniline (1.1 eq.).

Stir the reaction at room temperature overnight.

Filter off any solid byproducts and concentrate the filtrate.

Purify the residue by column chromatography on silica gel to afford the final product, WAY-
300570.

Biological Evaluation Protocols
The following are representative protocols for assessing the potential biological activities of

WAY-300570.

3.2.1. In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

Materials: Recombinant active kinase, appropriate peptide substrate, ATP, WAY-300570
stock solution (in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™

Kinase Assay).

Procedure:

Prepare a serial dilution of WAY-300570 in the kinase assay buffer.

In a 96-well plate, add the kinase, peptide substrate, and the diluted compound or DMSO

(vehicle control).

Incubate for 10 minutes at room temperature.

Initiate the kinase reaction by adding ATP.

Incubate for 60 minutes at 30 °C.

Stop the reaction and detect the amount of ADP produced using the detection reagent

according to the manufacturer's protocol.
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Measure luminescence using a plate reader.

Data Analysis:

Calculate the percentage of kinase inhibition for each compound concentration relative to

the vehicle control.

Plot the percentage of inhibition against the logarithm of the compound concentration and

fit the data to a dose-response curve to determine the IC50 value.

3.2.2. Cell Proliferation Assay (MTT Assay)

Materials: Cancer cell line (e.g., HeLa), cell culture medium, fetal bovine serum (FBS),

penicillin-streptomycin, WAY-300570, DMSO, MTT reagent, and a solubilizing agent (e.g.,

DMSO or isopropanol with HCl).

Procedure:

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Treat the cells with various concentrations of WAY-300570 (prepared in culture medium

from a DMSO stock) or DMSO as a vehicle control.

Incubate for 48-72 hours.

Add MTT reagent to each well and incubate for 2-4 hours at 37 °C.

Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.
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Plot the percentage of viability against the logarithm of the compound concentration to

determine the GI50 (concentration for 50% growth inhibition).

Conclusion
WAY-300570 is a rhodanine-based compound with a chemical structure that suggests potential

for a range of biological activities. While specific experimental data for this molecule is scarce,

this guide provides a comprehensive framework for its synthesis and biological characterization

based on the well-established chemistry and pharmacology of the rhodanine class of

compounds. Researchers investigating WAY-300570 or similar molecules can utilize the

information and protocols herein as a foundation for their studies. It is imperative, however, to

experimentally validate all findings and to be mindful of the potential for non-specific activity

often associated with this chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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